molecular formula C17H22INO3 B4961767 ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate

ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate

Cat. No. B4961767
M. Wt: 415.27 g/mol
InChI Key: SDQIJHXFVMMTFY-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as ECIOP and has a molecular formula of C19H24INO3.

Mechanism of Action

The mechanism of action of ECIOP involves the inhibition of enzymes involved in cancer cell growth and inflammation. ECIOP can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory cytokines. ECIOP can also inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cancer cell growth.
Biochemical and Physiological Effects:
ECIOP has been shown to have a low toxicity profile and does not cause significant damage to normal cells. ECIOP can induce apoptosis in cancer cells, which can lead to the suppression of tumor growth. ECIOP can also reduce the production of inflammatory cytokines, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

ECIOP has several advantages for use in lab experiments. It has a low toxicity profile, making it safe for use in cell culture and animal studies. ECIOP is also stable under normal lab conditions, making it easy to handle and store. However, ECIOP has limitations in terms of its solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ECIOP. One potential direction is to study the efficacy of ECIOP in combination with other anticancer agents. Another direction is to investigate the potential of ECIOP as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, future research can focus on improving the solubility of ECIOP to enhance its efficacy in vivo.

Synthesis Methods

The synthesis of ECIOP involves the reaction of 4-iodoaniline with cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethyl chloroformate and triethylamine to form ECIOP.

Scientific Research Applications

ECIOP has been studied for its potential as an anticancer agent. Research has shown that ECIOP can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. ECIOP has also been studied for its potential as an anti-inflammatory agent, as it can reduce the production of inflammatory cytokines.

properties

IUPAC Name

ethyl 2-cyclohexyl-3-(4-iodoanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22INO3/c1-2-22-17(21)15(12-6-4-3-5-7-12)16(20)19-14-10-8-13(18)9-11-14/h8-12,15H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQIJHXFVMMTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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